molecular formula C10H10N2O B12831369 1-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanone CAS No. 69515-02-2

1-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanone

Cat. No.: B12831369
CAS No.: 69515-02-2
M. Wt: 174.20 g/mol
InChI Key: UBXWXFQDWRLUEZ-UHFFFAOYSA-N
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Description

1-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanone is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the benzimidazole ring imparts significant biological activity to the compound, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 1-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of catalysts such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete cyclization .

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes, the use of more efficient catalysts, and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted benzimidazole derivatives with enhanced biological activity .

Scientific Research Applications

1-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanone has a wide range of scientific research applications:

    Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, benzimidazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

    Medicine: In medicine, benzimidazole derivatives are used in the treatment of various diseases, including infections, cancer, and inflammatory conditions.

    Industry: In the industrial sector, benzimidazole derivatives are used as corrosion inhibitors, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which disrupts cell division and leads to anticancer activity. Additionally, the compound can interact with microbial enzymes, inhibiting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

1-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanone can be compared with other benzimidazole derivatives, such as:

    2-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanol: This compound has a similar structure but contains an alcohol group instead of a ketone. It exhibits different reactivity and biological activity due to the presence of the hydroxyl group.

    1-(2-chloro-1H-benzo[d]imidazol-4-yl)ethanone: This derivative contains a chlorine atom, which can enhance its reactivity and biological activity. The presence of the halogen atom can also influence the compound’s pharmacokinetic properties.

    1-(2-methyl-1H-benzo[d]imidazol-4-yl)propanone: This compound has an additional carbon in the side chain, which can affect its chemical and biological properties. The longer side chain can influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its versatility and reactivity make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

69515-02-2

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(2-methyl-1H-benzimidazol-4-yl)ethanone

InChI

InChI=1S/C10H10N2O/c1-6(13)8-4-3-5-9-10(8)12-7(2)11-9/h3-5H,1-2H3,(H,11,12)

InChI Key

UBXWXFQDWRLUEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2N1)C(=O)C

Origin of Product

United States

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